Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl-
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Overview
Description
2-(Benzotriazol-2-yl)-4-dodecylphenol is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and in various industrial processes. The compound 2-(benzotriazol-2-yl)-4-dodecylphenol is specifically utilized for its ability to absorb ultraviolet light, making it a valuable additive in materials that require protection from UV radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzotriazol-2-yl)-4-dodecylphenol typically involves the reaction of benzotriazole with a phenolic compound that has a dodecyl substituent. The process can be carried out under various conditions, often involving the use of solvents such as ethanol or methanol. The reaction may require the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-(benzotriazol-2-yl)-4-dodecylphenol is scaled up using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzotriazol-2-yl)-4-dodecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzotriazole derivatives.
Scientific Research Applications
2-(Benzotriazol-2-yl)-4-dodecylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation caused by UV radiation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of plastics, coatings, and other materials that require UV protection.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-2-yl)-4-dodecylphenol involves its ability to absorb ultraviolet light and dissipate the energy as heat. This prevents the UV radiation from causing damage to the material or biological system it is protecting. The benzotriazole moiety plays a crucial role in this process by acting as a UV absorber. The compound may also interact with molecular targets and pathways involved in oxidative stress and inflammation, contributing to its protective effects.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are also used as UV stabilizers and share similar properties with 2-(benzotriazol-2-yl)-4-dodecylphenol.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another UV absorber with a different substituent on the phenolic ring.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Known for its high stability and effectiveness as a UV stabilizer.
Uniqueness: 2-(Benzotriazol-2-yl)-4-dodecylphenol is unique due to its long dodecyl chain, which enhances its compatibility with hydrophobic materials and improves its performance as a UV stabilizer in various applications. This structural feature distinguishes it from other benzotriazole derivatives and contributes to its specific properties and applications.
Properties
CAS No. |
3142-42-5 |
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Molecular Formula |
C24H33N3O |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)-4-dodecylphenol |
InChI |
InChI=1S/C24H33N3O/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24(28)23(19-20)27-25-21-15-12-13-16-22(21)26-27/h12-13,15-19,28H,2-11,14H2,1H3 |
InChI Key |
RKVRWKDTXOIXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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